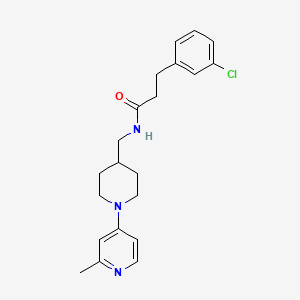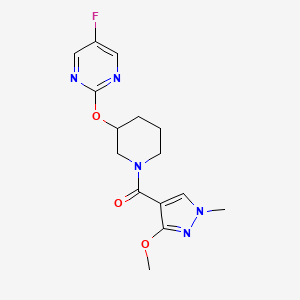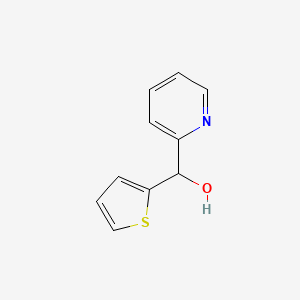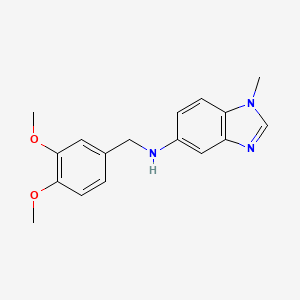![molecular formula C18H18N4O4 B2397309 N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide CAS No. 2415586-77-3](/img/structure/B2397309.png)
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FPEO, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FPEO is not fully understood, but it is believed to act by binding to specific proteins in the body and modulating their activity. Specifically, FPEO has been found to bind to the protein kinase CK2, which is involved in cellular signaling pathways. By modulating the activity of CK2, FPEO may be able to alter cellular signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
FPEO has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the activity of CK2, which may have implications for cancer therapy. Additionally, FPEO has been found to modulate the activity of the immune system, potentially making it a useful tool for studying immune system function. Finally, FPEO has been found to have antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FPEO is that it is relatively easy to synthesize and purify, making it a useful tool for researchers. Additionally, it has been found to have a wide range of potential applications, making it a versatile compound. However, one limitation of FPEO is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on FPEO. For example, researchers could investigate the potential of FPEO as a cancer therapeutic agent in more detail, including its efficacy in different types of cancer and its potential side effects. Additionally, researchers could investigate the potential of FPEO as a modulator of the immune system, including its potential applications in the treatment of autoimmune diseases. Finally, researchers could investigate the potential of FPEO as a tool for studying cellular signaling pathways, including its potential applications in the development of new drugs and therapies.
Synthesemethoden
The synthesis of FPEO involves the reaction between furan-2-ylmethylamine and 2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethylamine in the presence of oxalic acid dihydrate. The reaction yields a white solid that is then purified by recrystallization. The purity of the compound is confirmed by NMR spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
FPEO has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of potential applications, including as a potential therapeutic agent for cancer, as a modulator of the immune system, and as a tool for studying the role of specific proteins in cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-16(13-4-6-14(7-5-13)22-9-2-8-21-22)12-20-18(25)17(24)19-11-15-3-1-10-26-15/h1-10,16,23H,11-12H2,(H,19,24)(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAYMMVPMHDIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)

![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)


![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)


